Epicurzerénone

Vue d'ensemble

Description

Epicurzerenone is a sesquiterpene compound predominantly found in various species of the Curcuma genus, such as Curcuma caesia, Curcuma aromatica, and Curcuma zedoaria . This compound is known for its significant biological activities, including its ability to eliminate reactive oxygen species, which contributes to its antitumor properties .

Applications De Recherche Scientifique

Chemistry

Epicurzerenone serves as a model compound in the study of sesquiterpene synthesis and reactivity. Its unique structural properties allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, it can be synthesized through γ-ketoester synthesis and 3-methylfuran annulation, making it a valuable tool for organic synthesis studies.

Biology

In biological research, Epicurzerenone is investigated for its role in plant defense mechanisms and the production of secondary metabolites. It has been shown to eliminate reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism that can lead to oxidative stress. By reducing ROS levels, Epicurzerenone contributes to cellular health and may enhance plant resilience against environmental stressors .

Medicine

Epicurzerenone exhibits promising medicinal properties, particularly its antitumor effects. Research indicates that it can induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent. This selective action is attributed to its ability to modulate oxidative stress pathways within cells . Additionally, its use in developing natural antioxidants and anti-inflammatory agents has been explored, positioning it as a candidate for further pharmacological studies .

Industrial Applications

The compound is also being studied for its potential industrial applications due to its low toxicity and effective bioactivity. Its role as a natural antioxidant makes it suitable for incorporation into food preservation and cosmetic formulations .

Pharmacokinetics

Research on the pharmacokinetics of Epicurzerenone indicates that it can be synthesized in vitro and demonstrates significant stability under physiological conditions. This stability is crucial for its potential therapeutic applications, as it ensures effective delivery and action within biological systems .

Case Study 1: Antitumor Activity

In a study examining the effects of Epicurzerenone on various cancer cell lines, it was found to significantly induce apoptosis in glioblastoma and melanoma cells. The mechanism involved downregulation of pro-survival pathways while enhancing apoptotic signaling cascades. This suggests that Epicurzerenone could be developed as an adjunct therapy in cancer treatment protocols .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capacity of Epicurzerenone revealed that it effectively reduced oxidative stress markers in vitro. Cells treated with Epicurzerenone showed increased levels of glutathione and decreased lipid peroxidation products compared to untreated controls. These findings support its potential use in formulations aimed at combating oxidative damage in various diseases .

Mécanisme D'action

Target of Action

Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

Epicurzerenone interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .

Biochemical Pathways

Epicurzerenone affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of epicurzerenone leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .

Pharmacokinetics

It’s known that the compound can be synthesized in vitro

Result of Action

The primary result of epicurzerenone’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, epicurzerenone helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .

Action Environment

The action of epicurzerenone can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of epicurzerenone . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .

Analyse Biochimique

Biochemical Properties

Epicurzerenone interacts with various enzymes, proteins, and other biomolecules. It is the dominant sesquiterpene in all the elicited and un-elicited cultures on the 60th day . Salicylic acid at 25.0 µM level could elicit the highest accumulation of epicurzerenone (32.11%) compared to the other treatments .

Cellular Effects

Epicurzerenone influences cell function by eliminating reactive oxygen species This property makes it a potential candidate for antitumor treatments

Temporal Effects in Laboratory Settings

In laboratory settings, epicurzerenone shows changes over time. Biochemical studies during in vitro elicitation revealed that the protein, ascorbate, glutathione, and thiobarbituric acid reactive substances content increased significantly on the 60th day .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Epicurzerenone can be synthesized through a combination of γ-ketoester synthesis and 3-methylfuran annulation . The synthetic route involves the formation of a γ-ketoester intermediate, which is then subjected to annulation with 3-methylfuran to yield epicurzerenone .

Industrial Production Methods: In vitro elicitation of microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid has been shown to enhance the production of epicurzerenone . The optimal conditions for elicitation involve treating the microrhizomes with 25.0 µM salicylic acid for 60 days, which results in the highest accumulation of epicurzerenone .

Analyse Des Réactions Chimiques

Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Epicurzerenone can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of epicurzerenone can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving epicurzerenone can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of epicurzerenone, and substituted derivatives with various functional groups .

Comparaison Avec Des Composés Similaires

- Curzerenone

- Zedoarondiol

- Curcumenone

Comparison: Epicurzerenone is unique among these compounds due to its higher efficacy in eliminating reactive oxygen species and its selective action in inducing apoptosis in cancer cells while preventing apoptosis in normal cells . This selective action makes epicurzerenone a promising candidate for further research and development in cancer therapy.

Activité Biologique

Epicurzerenone is a bioactive compound primarily found in the essential oils of certain plant species, particularly within the Curcuma genus. It has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of epicurzerenone, supported by data tables, case studies, and detailed research findings.

Chemical Composition

Epicurzerenone is classified as a sesquiterpene and is often identified in essential oils derived from plants such as Curcuma zedoaria and Curcuma longa. The presence of epicurzerenone contributes significantly to the overall biological efficacy of these essential oils.

| Compound | Molecular Formula | Percentage in Essential Oil |

|---|---|---|

| Epicurzerenone | C15H24O | 18.20% (in Curcuma zedoaria) |

| 1,8-Cineole | C10H18O | Varies |

| β-Elemene | C15H24 | Varies |

Antimicrobial Activity

Epicurzerenone exhibits notable antimicrobial properties. A study indicated that it effectively inhibits the growth of various pathogenic bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Case Study : In vitro tests demonstrated that epicurzerenone had an inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antitumor Activity

Research has shown that epicurzerenone possesses significant antitumor activity, particularly against cancer cell lines such as HeLa (cervical cancer) and LNCaP (prostate cancer).

In Vitro Studies

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30.25 ± 0.2 |

| LNCaP | 116.41 ± 6.5 |

| B16F1 (melanoma) | 86.91 ± 5.0 |

- Mechanism : Epicurzerenone induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of the mTOR signaling pathway.

Insecticidal Activity

Epicurzerenone has been studied for its potential as a natural insecticide against Aedes aegypti, the vector for dengue fever and Zika virus.

- Lethal Concentration (LC) : The essential oil containing epicurzerenone showed an LC99.9 value of 0.01 mg/mL against Aedes aegypti larvae, indicating high efficacy.

Comparative Analysis with Other Compounds

Epicurzerenone's biological activities can be compared with other compounds found in similar essential oils. Below is a summary of their respective activities:

| Compound | Antimicrobial Activity | Antitumor Activity | Insecticidal Activity |

|---|---|---|---|

| Epicurzerenone | High | High | High |

| Curcumin | Moderate | Very High | Low |

| 1,8-Cineole | Moderate | Low | Moderate |

Propriétés

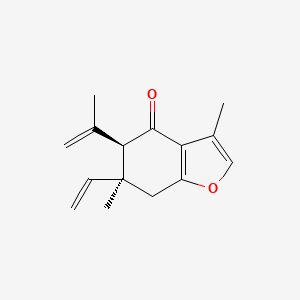

IUPAC Name |

(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.